ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound characterized by the presence of multiple fluorine atoms and a unique cyclopropane-pyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a suitable pyrazole derivative, followed by cyclopropanation and esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of robust purification techniques like crystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The compound’s cyclopropane-pyrazole structure may also contribute to its unique biological activity by providing a rigid framework that can interact with target molecules in a specific manner .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
- Ethyl 2-(3-(trifluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
Uniqueness
Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The difluoromethyl and difluoro groups can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets .
Properties
Molecular Formula |
C12H12F4N2O2 |
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Molecular Weight |
292.23 g/mol |
IUPAC Name |
ethyl 2-[9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate |
InChI |
InChI=1S/C12H12F4N2O2/c1-2-20-7(19)4-18-10-8(9(17-18)11(13)14)5-3-6(5)12(10,15)16/h5-6,11H,2-4H2,1H3 |
InChI Key |
RULJEGNYRJHGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C3CC3C2(F)F)C(=N1)C(F)F |
Origin of Product |
United States |
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